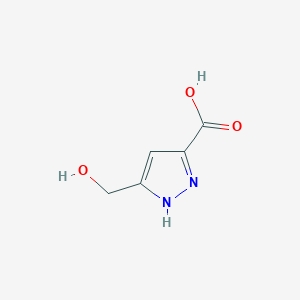
3-difluoromethanesulfinylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-difluoromethanesulfinylaniline hydrochloride is a chemical compound with the CAS Number: 2193067-07-9 . It has a molecular weight of 227.66 . The IUPAC name for this compound is 3-((difluoromethyl)sulfinyl)aniline hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-difluoromethanesulfinylaniline hydrochloride is 1S/C7H7F2NOS.ClH/c8-7(9)12(11)6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
3-difluoromethanesulfinylaniline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C7H8ClF2NOS , and it has a molecular weight of 227.65 .
Safety and Hazards
The safety information for 3-difluoromethanesulfinylaniline hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-difluoromethanesulfinylaniline hydrochloride involves the reaction of difluoromethanesulfenyl chloride with aniline followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Difluoromethanesulfenyl chloride", "Aniline", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Difluoromethanesulfenyl chloride is added dropwise to a solution of aniline in dry dichloromethane at 0°C under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is quenched with ice-cold water and the organic layer is separated.", "Step 4: The aqueous layer is extracted with dichloromethane and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure and the residue is dissolved in a mixture of water and hydrochloric acid.", "Step 6: The resulting solution is stirred at room temperature for 2 hours.", "Step 7: The precipitate is filtered and washed with water to obtain 3-difluoromethanesulfinylaniline hydrochloride as a white solid." ] } | |
Número CAS |
2193067-07-9 |
Nombre del producto |
3-difluoromethanesulfinylaniline hydrochloride |
Fórmula molecular |
C7H8ClF2NOS |
Peso molecular |
227.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
